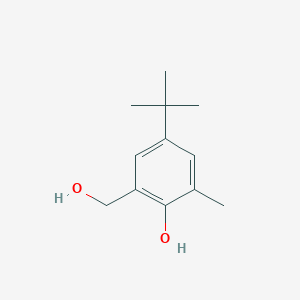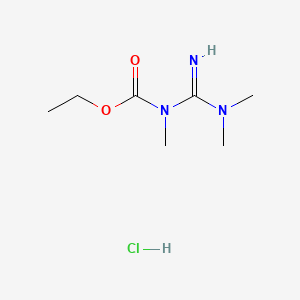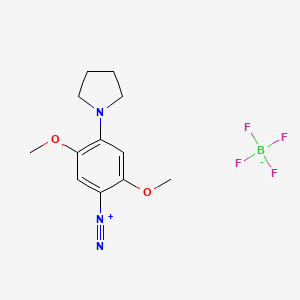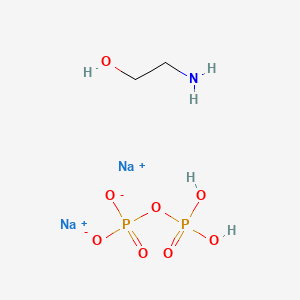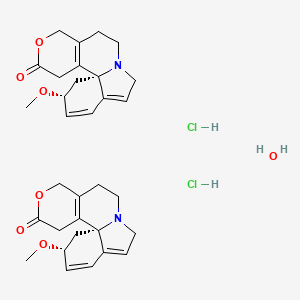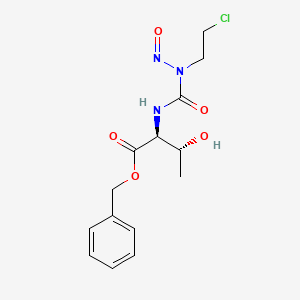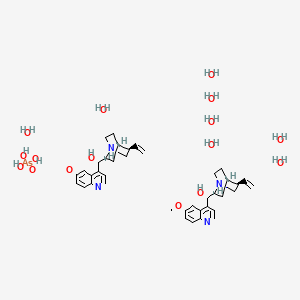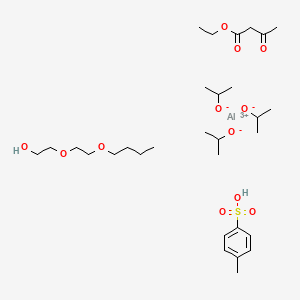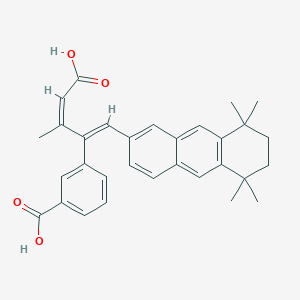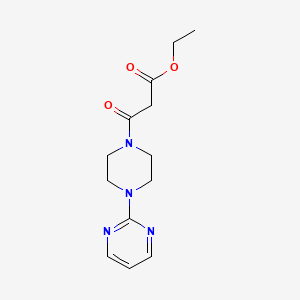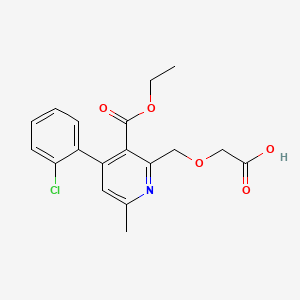
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 2-chlorophenyl and 6-methyl groups onto the pyridine ring.
Esterification: Formation of the 3-ethyl ester group through esterification reactions.
Carboxymethoxy Methylation: Introduction of the carboxymethoxy methyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-iodophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
114011-51-7 |
|---|---|
Molekularformel |
C18H18ClNO5 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C18H18ClNO5/c1-3-25-18(23)17-13(12-6-4-5-7-14(12)19)8-11(2)20-15(17)9-24-10-16(21)22/h4-8H,3,9-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
PQWNHCKULLXTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(N=C1COCC(=O)O)C)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


